molecular formula C6H6N2O2S B1383127 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid CAS No. 1211589-74-0

4-(Methylsulfanyl)pyrimidine-2-carboxylic acid

Cat. No.: B1383127
CAS No.: 1211589-74-0
M. Wt: 170.19 g/mol
InChI Key: PFPCYIHYOPAJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylsulfanyl)pyrimidine-2-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a methylsulfanyl group at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with methylthiol in the presence of a base, followed by oxidation to introduce the carboxylic acid group . Another approach includes the use of 2-{[bis(methylsulfanyl)methylidene]amino}acetate as a starting material, which undergoes cyclocondensation reactions to form the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Methylsulfanyl)pyrimidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid in biological systems involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylsulfanyl)pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfanyl group can undergo various transformations, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

4-methylsulfanylpyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c1-11-4-2-3-7-5(8-4)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPCYIHYOPAJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Methylsulfanyl)pyrimidine-2-carboxylic acid
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4-(Methylsulfanyl)pyrimidine-2-carboxylic acid
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Reactant of Route 6
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